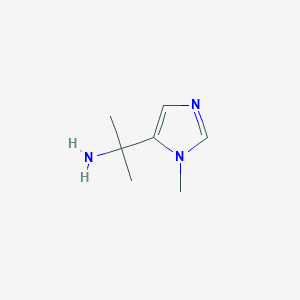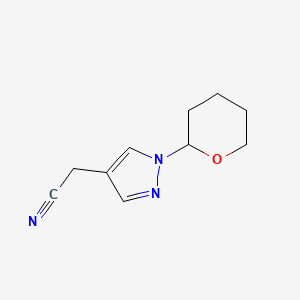
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amine with an epoxide under controlled conditions.
Sulfonylation: The oxazolidine intermediate is then sulfonylated using a sulfonyl chloride reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazolidine ring may also play a role in binding to biological targets, affecting cellular pathways .
Comparación Con Compuestos Similares
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid can be compared with similar compounds such as:
4-(1,2-Oxazolidine-2-sulfonyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Methoxybenzoic acid: Lacks the oxazolidine and sulfonyl groups, making it less versatile in chemical reactions.
4-(Methylsulfonyl)benzoic acid: Lacks the oxazolidine ring, which may influence its binding properties and mechanism of action.
Propiedades
Fórmula molecular |
C11H13NO6S |
|---|---|
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
3-methoxy-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C11H13NO6S/c1-17-9-7-8(11(13)14)3-4-10(9)19(15,16)12-5-2-6-18-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Clave InChI |
LGNOKJGNKXKVFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


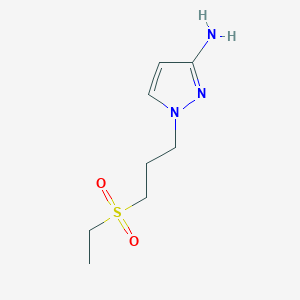
![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)


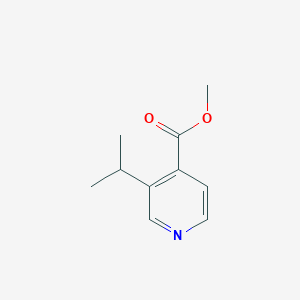



![4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione](/img/structure/B13649354.png)
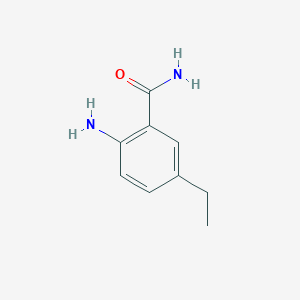
![Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13649369.png)
